Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate, with a CAS number of 1043425-04-2, is a synthetic organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely recognized for their applications in pharmaceuticals and agrochemicals. This compound features a complex structure that includes an ethyl group, an amino group, and a methoxy-substituted phenyl ring, which contributes to its chemical reactivity and potential biological activity.
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is classified under specialty chemicals. It is often utilized in research settings for its potential pharmacological properties. The compound can be sourced from chemical suppliers specializing in specialty materials, such as Parchem, which lists it among their available products .
The synthesis of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can be approached through various methods typical for carbamate formation. A common method involves the reaction of an amine with a corresponding isocyanate or carbonyl compound in the presence of a suitable solvent. For instance:
This synthesis method aligns with general practices observed in organic chemistry for producing carbamates .
The molecular formula for ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is CHNO, with a molecular weight of approximately 311.33 g/mol .
The structure consists of:
The structural representation can be depicted using SMILES notation: CC(=O)N(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)C#N)N)C(=O)O
.
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can participate in various chemical reactions typical for carbamates:
These reactions are essential for exploring its potential applications in medicinal chemistry .
Further studies are necessary to elucidate its precise mechanism of action in biological systems .
The physical properties of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate include:
Chemical properties include:
These properties influence its applicability in synthetic routes and formulations .
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate has potential applications in:
Continued research into this compound could unveil novel therapeutic agents or enhance existing chemical methodologies .
Carbamate functional groups (-OC(O)NR₂) have evolved from industrial applications to become indispensable components of modern pharmacophores. Their medicinal chemistry journey began with the observation that carbamates confer enhanced metabolic stability compared to esters while maintaining favorable physicochemical properties. Early carbamate-containing drugs like the acetylcholinesterase inhibitor neostigmine (1931) demonstrated the group's ability to resist rapid hydrolysis while enabling targeted bioactivity. By the mid-20th century, carbamates were systematically explored as urethane prodrugs, leveraging controlled enzymatic cleavage to improve drug delivery [6]. The 1990s marked a turning point with the discovery that carbamates could serve as transition state mimetics in protease inhibition, exemplified by HIV protease inhibitors incorporating carbamate moieties to mimic the tetrahedral intermediate of peptide bond hydrolysis. This era also saw carbamates utilized in kinase inhibitor design, where they contributed to optimal hinge-region binding through hydrogen bond donation/acceptance.
Table 1: Key Milestones in Medicinal Carbamate Development
Time Period | Development Phase | Representative Advances |
---|---|---|
1930s-1950s | Foundational Applications | Neostigmine (cholinesterase inhibition), Meprobamate (anxiolytic) |
1960s-1980s | Prodrug Utilization | Hexylcarbamate prodrugs of 5-FU, Tesmilifene metabolites |
1990s-2000s | Targeted Protease Inhibition | HIV protease inhibitors (e.g., Amprenavir), Caspase inhibitors |
2010s-Present | Multifunctional Scaffolds | Kinase inhibitors (e.g., Ibrutinib analogs), Antibody-Drug Conjugates (linkers) |
Contemporary carbamate chemistry, as embodied by ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate, integrates these historical lessons with modern structural insights. The carbamate group in this compound serves dual purposes: providing metabolic resistance against amidases while creating a hydrogen-bonding platform that interacts with biological targets through both carbonyl (H-bond acceptor) and N-H (H-bond donor) moieties. The electron-withdrawing nature of the carbamate carbonyl further modulates the electron density of the adjacent aromatic amine, enhancing its hydrogen-bond donation capacity—a critical feature for binding energy optimization in enzyme active sites [1] [6]. Patent analyses reveal that carbamate-containing compounds have seen a 300% increase in pharmaceutical patent filings since 2000, underscoring their growing importance in targeted drug discovery.
The strategic molecular design of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate enables multifaceted target engagement. The ortho-amino carbamate arrangement creates a hydrogen-bonding triad that mimics peptide backbone features, facilitating interactions with protease active sites. This is complemented by the 3-cyanobenzyl ether moiety, whose meta-positioned cyano group (-CN) accesses auxiliary binding pockets in enzymes through dipolar interactions and size-constrained penetration. Crystallographic studies of analogous compounds reveal that the linear nitrile group can form directional interactions with enzyme residues through hydrogen bonding (N-H•••N≡C) or dipole stacking with aromatic side chains [2] [4]. The benzyl ether linker provides conformational freedom, allowing the meta-cyano group to adopt optimal orientations within hydrophobic enzyme subpockets—a feature critical for achieving selectivity among related targets.
Table 2: Functional Group Contributions to Molecular Interactions
Structural Element | Physicochemical Properties | Target Interaction Capabilities |
---|---|---|
Ethyl Carbamate | LogP contribution: +0.8; H-bond donor/acceptor | Mimics peptide backbone; Forms bidentate H-bonds with proteases |
1,2-Diaminobenzene | pKa ~4.5 (ortho amine); Enhanced resonance stability | Chelates metal ions; Participates in charge-transfer complexes |
meta-Cyanobenzyl Ether | High dipole moment (≈4.5 D); Moderate hydrophobicity (π=1.5) | Accesses auxiliary enzyme pockets; Forms halogen-bond-like interactions |
Molecular Ensemble | Calculated LogP: 2.68; TPSA: 95 Ų | Synergistic target engagement across multiple binding domains |
Patent literature demonstrates the compound's therapeutic relevance, particularly in fibrosis pathways. WO2018144620A9 details structurally analogous carbamates as transforming growth factor-beta (TGF-β) inhibitors, where the meta-cyanobenzyl component disrupts SMAD signaling through kinase domain interactions [3]. Parallel research in aspartyl protease inhibition (WO2005087215A1) reveals how the carbamate-amine motif chelates catalytic aspartate residues, while the nitrile-bearing aryl group occupies S1' specificity pockets [6]. Computational analyses indicate the compound's balanced lipophilicity profile (cLogP ≈ 2.68) supports membrane permeability while retaining sufficient aqueous solubility (predicted 17.2 mg/mL) for bioavailability—a critical advantage over earlier carbamate derivatives limited by excessive hydrophobicity [5]. Molecular dynamics simulations further suggest the meta-cyano group's vectorality allows it to function as a halogen-bond mimetic, forming orthogonal interactions with carbonyl groups in enzyme active sites despite lacking permanent polarization [7].
Despite promising structural features, several knowledge gaps impede the rational optimization of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate. Foremost is the limited understanding of its metabolic fate, particularly regarding competing pathways of carbamate hydrolysis versus aromatic amine acetylation. Preliminary in silico metabolism predictions (e.g., StarDrop™ WhichP450™ module) suggest vulnerability to CYP3A4-mediated oxidation at the benzyl methylene position, potentially generating reactive aldehydes [5]. Additionally, the impact of the ortho-diamine motif on cellular permeability remains unquantified—while calculated properties suggest adequate membrane transit (TPSA ≈ 95 Ų), empirical measurements are lacking. Research also lacks comprehensive target deconvolution studies; although structural analogs inhibit proteases and kinases, the precise molecular targets for this specific chemotype remain incompletely mapped.
Table 3: Key Research Questions and Methodological Approaches
Knowledge Gap | Current Hypotheses | Investigative Frameworks |
---|---|---|
Metabolic Stability | Competing hydrolysis/acetylation pathways; CYP3A4 oxidation susceptibility | LC-MS/MS metabolite identification; HLM/RLM stability assays; Recombinant CYP profiling |
Cellular Permeability | Paracellular transport dominance; P-gp efflux vulnerability | Caco-2 monolayer studies; PAMPA assays; P-gp ATPase activity testing |
Target Engagement | TGF-β1 kinase inhibition; Aspartyl protease binding | FRET-based protease assays; Kinase profiling panels (≈400 kinases); Thermal shift binding studies |
Conformational Dynamics | Cyano group vectorality affects pocket penetration | QM/MM simulations; Protein-ligand crystallography attempts |
Emerging theoretical frameworks offer pathways to address these gaps. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the hydrolysis susceptibility of the carbamate linkage while predicting the electronic influence of the meta-cyano group on aromatic ring electronics [4]. For target identification, thermal proteome profiling (TPP) represents a powerful unbiased approach to map interaction networks by detecting ligand-induced protein stability shifts across the proteome. The compound's moderate size (MW ≈ 311 g/mol) and solubility profile make it compatible with this methodology. Additionally, bioisosteric replacement strategies guided by halogen-bonding principles could optimize the nitrile moiety; recent studies indicate that properly positioned cyano groups can mimic chloro substituents in binding events despite differences in polarizability [7]. Fragment-based drug discovery approaches further suggest that the 3-cyanobenzyl component could serve as a privileged fragment for auxiliary pocket binding, warranting systematic exploration in diverse target classes beyond current applications in fibrosis and protease inhibition.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6